molecular formula C13H19NO B291340 3-methyl-N-(1-methylbutyl)benzamide

3-methyl-N-(1-methylbutyl)benzamide

Katalognummer: B291340
Molekulargewicht: 205.3 g/mol
InChI-Schlüssel: MGMMFUGQJMNMKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-N-(1-methylbutyl)benzamide (C₁₂H₁₇NO, molecular weight 191.27 g/mol) is a benzamide derivative characterized by a 3-methylbenzoyl core and a branched N-(1-methylbutyl) substituent. Its IUPAC name reflects the methyl group at the benzene ring’s meta position and the secondary amine linkage to a 1-methylbutyl chain.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.3 g/mol

IUPAC-Name

3-methyl-N-pentan-2-ylbenzamide

InChI

InChI=1S/C13H19NO/c1-4-6-11(3)14-13(15)12-8-5-7-10(2)9-12/h5,7-9,11H,4,6H2,1-3H3,(H,14,15)

InChI-Schlüssel

MGMMFUGQJMNMKH-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)C

Kanonische SMILES

CCCC(C)NC(=O)C1=CC=CC(=C1)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs
Compound Name Substituent Group(s) Molecular Weight (g/mol) Key Properties/Applications
3-Methyl-N-(1-methylbutyl)benzamide N-(1-methylbutyl) 191.27 Synthetic intermediate, flexible N-alkyl chain
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl) Not reported N,O-bidentate directing group for metal-catalyzed C–H functionalization
ABT-670 (3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide) N-(heterocyclic oxy-bipyridine) Not reported Dopamine D4 agonist; >85% oral bioavailability in preclinical models
3-Methyl-N-(1,3-thiazol-2-yl)benzamide N-(thiazolyl) 218.28 LogP = 3.02; heterocyclic moiety enhances bioactivity
3-Methyl-N-[2-(trifluoromethyl)phenyl]benzamide N-(2-trifluoromethylphenyl) Not reported Electron-withdrawing CF₃ group improves metabolic stability
Amisulpride/Tiapride/Sulpiride Varying sulfonamide/subs. groups ~300–400 Neuroleptics with poor oral bioavailability

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Solubility : The N-(1-methylbutyl) chain in this compound enhances lipophilicity (predicted LogP ~3–4), similar to the thiazole-containing analog (LogP = 3.02) . In contrast, hydroxylated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .
  • Bioavailability : The N-oxy-pyridinyl group in ABT-670 significantly reduces metabolic degradation, yielding >85% oral bioavailability in dogs, unlike simpler arylpiperazines (e.g., sulpiride) with <20% bioavailability due to rapid first-pass metabolism .

Analytical and Crystallographic Insights

  • Structural Validation : X-ray crystallography (using SHELX ) and NMR confirm substituent conformations. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s crystal structure validated its bidentate coordination capability .
  • Spectroscopic Characterization : IR and GC-MS data differentiate substituent effects (e.g., hydroxyl vs. trifluoromethyl groups) on vibrational modes and fragmentation patterns .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Room temperature (20–25°C) is typically sufficient, though exothermic reactions may require cooling.

  • Stoichiometry : A 1:1 molar ratio of acid chloride to amine minimizes side reactions like over-acylation.

Yield Optimization Challenges

In the synthesis of mosapride citrate, acetic hydrolysis of N-acetyl-mosapride yielded only 73% of the desired product. For this compound, analogous challenges include:

  • Hydrolysis of acid chloride : Moisture must be rigorously excluded to prevent competitive hydrolysis to 3-methylbenzoic acid.

  • Byproduct formation : Steric hindrance from the branched 1-methylbutyl group may reduce reaction efficiency, necessitating excess amine or prolonged reaction times.

Transition Metal-Catalyzed Coupling Reactions

Nickel-catalyzed methods, as demonstrated in N-methylbenzamide synthesis, offer an alternative pathway. This approach is particularly advantageous for substrates sensitive to traditional acylation conditions.

Catalytic System Design

The protocol involves:

  • Catalyst : Ni(OAc)₂·4H₂O (0.03 mmol) paired with a phosphite ligand.

  • Base : Sodium methoxide (NaOMe, 6.0 mmol) facilitates deprotonation of the amine.

  • Reaction setup : Conducted at 110°C for 10 hours in a sealed flask.

Table 1: Comparative Analysis of Catalytic Conditions

ParameterValueImpact on Yield
Temperature110°CMaximizes turnover frequency
Reaction Time10 hoursEnsures complete conversion
Ligand PresencePhosphite (0.03 mmol)Prevents catalyst deactivation

Substrate Adaptability

For this compound, modifications would include:

  • Replacing N-methylformamide with 1-methylbutylamine.

  • Adjusting the aryl bromide to 3-methylbenzoyl bromide.
    This method’s tolerance for bulky amines remains untested, posing a potential limitation.

Acid Scavenger-Assisted Amidation

The Chinese patent CN101914034A highlights the use of sodium hydroxide as an acid scavenger in synthesizing N,N-diethyl-m-methyl benzamide. This approach minimizes side reactions by neutralizing HCl generated during amidation.

Protocol Overview

  • Reactants : 3-methylbenzoyl chloride (1 eq), 1-methylbutylamine (1.05 eq).

  • Scavenger : NaOH (0.3 eq relative to acid chloride).

  • Solvent : Benzene/water biphasic system enhances mixing and heat dissipation.

Purification and Yield

Post-reaction workup involves:

  • Washing : Saturated ammonium chloride removes residual amine.

  • Extraction : Diethyl ether (3 × 20 mL) isolates the product.

  • Distillation : Removes benzene under reduced pressure (10–15 mmHg, 85°C).
    Reported purity for analogous compounds exceeds 98%, though yields depend on amine nucleophilicity.

Table 2: Critical Parameters in Scavenger-Assisted Synthesis

ParameterOptimal RangeEffect
NaOH/Acid Chloride Ratio0.28–0.35:1Minimizes HCl byproducts
Washing Water Volume0.25× acid chloride massRemoves ionic impurities

Comparative Evaluation of Methodologies

Efficiency Metrics

  • Acylation : Fastest (1–5 hours) but prone to hydrolysis.

  • Catalytic Coupling : Higher yields reported (up to 85%) but requires specialized ligands.

  • Scavenger Method : Achieves >98% purity but involves multi-step purification.

Scalability Considerations

Industrial applications favor the acid scavenger method due to:

  • Lower catalyst costs : NaOH is economical compared to nickel complexes.

  • Solvent recovery : Benzene can be recycled via distillation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-N-(1-methylbutyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 3-methylbenzoic acid derivatives with 1-methylbutylamine under anhydrous conditions. Key steps include:

  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane .
  • Temperature control (room temperature to 60°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to isolate the product.
    • Optimization : Adjust stoichiometry of reagents (e.g., 1.2:1 amine-to-acid ratio), inert atmosphere (N₂/Ar) to prevent oxidation, and solvent choice (e.g., THF for faster kinetics) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Identify substituents on the benzamide core (e.g., methyl group at C3, branching in the 1-methylbutyl chain). Look for amide proton signals at δ 6.5–8.0 ppm .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 234.2) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Approach :

  • Perform docking studies using protein targets (e.g., bacterial enzymes) to predict binding affinities. Modify substituents (e.g., nitro or amino groups) to optimize interactions.
  • Use QSAR models to correlate structural features (e.g., logP, polar surface area) with antimicrobial activity .
    • Validation : Cross-validate predictions with in vitro assays (e.g., MIC against S. aureus) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Data Analysis :

  • Compare assay conditions (e.g., bacterial strain variability, compound solubility in DMSO vs. aqueous buffers).
  • Validate purity (e.g., via HPLC) to rule out impurities influencing results .
    • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify target binding and confirm structure-activity relationships .

Q. How can crystallographic tools like SHELXL improve structural determination of this compound derivatives?

  • Protocol :

  • Collect high-resolution X-ray data (≤1.0 Å) and refine using SHELXL. Key parameters:
  • R-factor (<5%), ADP validation to check for overfitting.
  • Hydrogen bonding networks : Confirm amide group geometry and intermolecular interactions .
    • Case Study : Apply to resolve stereochemical ambiguities in branched alkyl chains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.